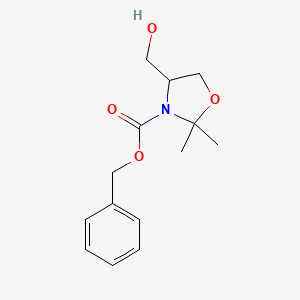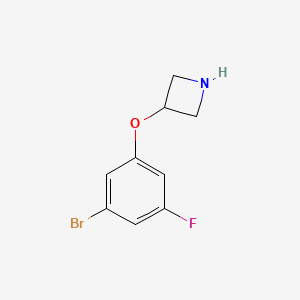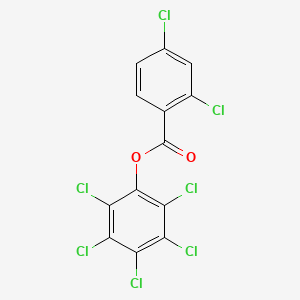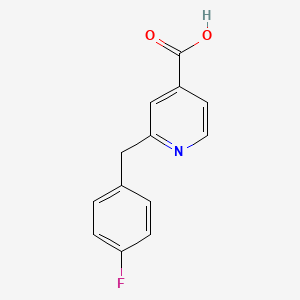
1,1-Dibromo-2-methyl-3-pentylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- is a derivative of cyclopropane, a three-membered carbon ring known for its strained ring structure and unique reactivity. This compound features two bromine atoms attached to the first carbon, a methyl group on the second carbon, and a pentyl group on the third carbon. The presence of these substituents significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of halogenated precursors and strong bases. For instance, the preparation of 1,1-dibromo-2-methyl-3-pentyl-cyclopropane can be achieved through the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a strong base like sodium hydroxide. The reaction is typically carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives generally involves large-scale reactions using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique reactivity and structural properties.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
Comparación Con Compuestos Similares
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- can be compared with other cyclopropane derivatives, such as:
Cyclopropane, 1,1-dibromo-2-methyl-: Lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropane, 1,1-dibromo-3-pentyl-: Lacks the methyl group, leading to variations in chemical behavior.
Cyclopropane, 1,1-dichloro-2-methyl-3-pentyl-:
Propiedades
Número CAS |
62845-98-1 |
|---|---|
Fórmula molecular |
C9H16Br2 |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(C1(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)
